molecular formula C11H16N2OS B3019584 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde CAS No. 866149-81-7

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

Cat. No.: B3019584
CAS No.: 866149-81-7
M. Wt: 224.32
InChI Key: UGXAMPILUZIDDT-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is a thiazole derivative characterized by a cyclohexyl(methyl)amino substituent at position 2 and a formyl (-CHO) group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, often employed in medicinal chemistry due to their bioisosteric properties and versatility in drug design . The cyclohexyl(methyl)amino group introduces steric bulk and lipophilicity, which may enhance membrane permeability or binding affinity in biological targets .

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-13(9-5-3-2-4-6-9)11-12-7-10(8-14)15-11/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXAMPILUZIDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Cyclohexyl and Methylamino Groups: The cyclohexyl and methylamino groups can be introduced via nucleophilic substitution reactions. For instance, cyclohexylamine and methylamine can be reacted with appropriate intermediates to form the desired substituents on the thiazole ring.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Functional Group Key Properties/Applications
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde C₁₂H₁₆N₂OS 252.33 g/mol Cyclohexyl(methyl)amino (2) Aldehyde (5) Reactive intermediate; potential drug synthesis
2-(3-Methoxy-phenyl)-1,3-thiazole-5-carbaldehyde C₁₁H₉NO₂S 219.26 g/mol 3-Methoxyphenyl (2) Aldehyde (5) Building block for organic synthesis
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS 156.20 g/mol Amino (2), methyl (4) Ketone (5) Bioactive compound; limited toxicology data
Thiazol-5-ylmethyl carbamate derivatives Varies Varies Thiazol-5-ylmethyl Carbamate Protease inhibitors; pharmaceutical use

Key Observations:

Substituent Bulk and Lipophilicity: The cyclohexyl(methyl)amino group in the target compound contributes to a higher molecular weight (252.33 g/mol) compared to 2-(3-methoxy-phenyl)-thiazole-5-carbaldehyde (219.26 g/mol). In contrast, the smaller methoxyphenyl group in the analog reduces steric hindrance, possibly favoring reactions requiring planar transition states .

Functional Group Reactivity: The aldehyde group in the target compound is more reactive than the ketone in 1-(2-amino-4-methyl-thiazol-5-yl)ethanone. Aldehydes undergo nucleophilic additions (e.g., formation of imines or hydrazones), whereas ketones are less electrophilic, limiting their utility in dynamic covalent chemistry . Thiazol-5-ylmethyl carbamates (e.g., compounds in ) leverage carbamate groups for stability and controlled release in prodrug designs, contrasting with the aldehyde’s reactivity .

The methoxyphenyl analog’s electron-donating methoxy group could enhance π-π stacking in aromatic binding pockets, a property absent in the target compound .

Biological Activity

2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde involves several key steps:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides.
  • Introduction of Cyclohexyl and Methylamino Groups : Achieved through nucleophilic substitution reactions with cyclohexylamine and methylamine.
  • Formylation : The aldehyde group is introduced via the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

The biological activity of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate enzyme activity or disrupt protein-protein interactions, potentially influencing various signaling pathways .

Antimicrobial Properties

This compound has been noted for its antimicrobial potential. Derivatives of thiazole compounds have shown significant activity against various pathogens, including bacteria and fungi. For instance, related compounds have demonstrated effectiveness against Salmonella typhi and E. coli, highlighting the importance of the thiazole moiety in antimicrobial activity .

Antiparasitic Activity

A study focusing on diaminothiazole derivatives revealed that certain compounds exhibited potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism was found to be distinct from traditional enzyme inhibition, suggesting alternative pathways for therapeutic action .

In a pharmacokinetic study involving NMRI mice, a related compound demonstrated a bioavailability of 74% after subcutaneous administration, indicating promising in vivo efficacy .

Cytotoxicity Assays

Cytotoxicity assays have shown that similar thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). These findings suggest that 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde could be explored further for anticancer applications .

Comparative Analysis

To understand the uniqueness of 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-4-carbaldehydeAldehyde at 4-positionSimilar antimicrobial properties
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carboxylic acidCarboxylic acid instead of aldehydePotentially different pharmacodynamics
2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-methanolPrimary alcohol groupVarying reactivity and biological effects

This table illustrates how structural modifications can influence biological activity and therapeutic potential.

Q & A

Q. What are the common synthetic routes for 2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde?

The synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route includes reacting a thiazole-5-carbaldehyde precursor with cyclohexyl(methyl)amine under basic conditions (e.g., K₂CO₃ in DMF or ethanol). Cyclization steps may follow to stabilize the thiazole core, as seen in analogous heterocyclic syntheses . For example, describes a method where aldehydes react with phenols in the presence of K₂CO₃, which could be adapted for introducing the cyclohexyl(methyl)amino group .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclohexyl group integration .
  • Mass spectrometry (ESI-MS or EI-MS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography (if crystallizable) to resolve the 3D structure, as demonstrated for structurally related benzimidazoles and thiadiazoles .

Q. How does the cyclohexyl group influence the compound’s physicochemical properties?

The bulky cyclohexyl moiety enhances lipophilicity, potentially improving membrane permeability. This can be quantified via logP calculations or HPLC retention time analysis. Comparative studies with analogs (e.g., replacing cyclohexyl with smaller alkyl groups) may reveal steric effects on reactivity or solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) may enhance cyclization efficiency, as shown in benzoxazole syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) often improve nucleophilic substitution rates, while ethanol may reduce side reactions .
  • Temperature control : Lower temperatures (0–25°C) can minimize aldehyde oxidation or thiazole ring degradation .

Q. What strategies resolve contradictions in reported synthetic methodologies?

Discrepancies in catalytic systems (e.g., acidic vs. basic conditions) require systematic benchmarking. For example, uses K₂CO₃ for nucleophilic substitution , while other methods employ acidic catalysts for similar steps. A design-of-experiments (DoE) approach can identify optimal pH, solvent, and temperature parameters .

Q. How can structural ambiguities in spectral data be addressed?

  • 2D NMR (COSY, HSQC, HMBC) clarifies connectivity in crowded regions, particularly for the cyclohexyl and thiazole protons .
  • Computational modeling (DFT or molecular dynamics) predicts NMR chemical shifts or IR vibrations, aiding peak assignment .
  • Single-crystal XRD provides definitive proof of regiochemistry, as applied to related carbaldehyde derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to assess degradation pathways .
  • HPLC-MS monitoring : Detect oxidation products (e.g., carboxylic acid derivatives) or hydrolysis byproducts (e.g., free amines) .

Q. How can computational tools predict biological activity or reactivity?

  • Docking studies : Map the compound’s structure to protein targets (e.g., kinases or enzymes) using software like AutoDock Vina. highlights similar approaches for tetrazole derivatives .
  • QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with bioactivity data from analogs .

Data Contradiction and Methodological Challenges

Q. Why do different synthetic routes yield conflicting regioselectivity outcomes?

Regioselectivity may depend on the electronic effects of substituents. For instance, electron-withdrawing groups on the thiazole ring can direct nucleophilic attack to specific positions. Comparative kinetic studies (e.g., monitoring reaction intermediates via LC-MS) can clarify these effects .

Q. How should researchers address discrepancies in biological activity across studies?

  • Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and control for batch-to-batch compound variability .
  • Metabolite profiling : Identify active metabolites that may contribute to observed effects, as seen in benzoxazole studies .

Methodological Tables

Parameter Optimization Strategy Evidence Source
Catalyst efficiencyCompare MTAMO vs. nano-ZnO in cyclization steps
Solvent polarityScreen DMF, ethanol, and acetonitrile for yield
Regioselectivity controlUse DFT calculations to predict attack sites
Analytical Challenge Resolution Method Example
Overlapping NMR peaks2D NMR (HSQC/HMBC) or deuteration studies
Low crystallinityCo-crystallization with chiral resolving agents

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